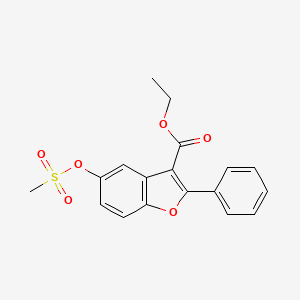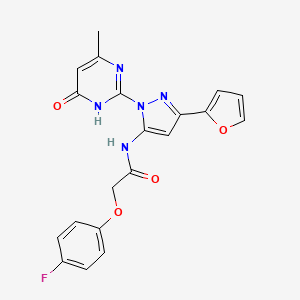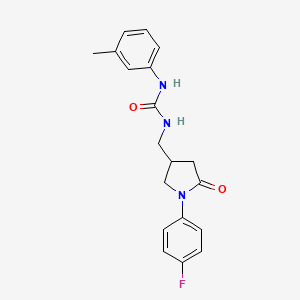![molecular formula C14H9ClN2O4 B2564840 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate CAS No. 879320-26-0](/img/structure/B2564840.png)
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate: is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of furan, oxazole, and pyridine rings within its structure suggests a range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach begins with the preparation of the furan and oxazole intermediates, followed by their coupling with a chloropyridine derivative.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds.
Synthesis of Oxazole Intermediate: The oxazole ring is often formed via the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction: The oxazole ring can be reduced to form oxazolidines under hydrogenation conditions.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Oxazolidines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its heterocyclic nature, which is often associated with biological activity. It could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the materials science field, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate is likely mediated through interactions with various molecular targets, such as enzymes or receptors. The furan and oxazole rings can engage in hydrogen bonding and π-π interactions, while the chloropyridine moiety can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate: Contains a thiophene ring instead of a furan ring.
[5-(Furan-2-yl)-1,2-thiazol-3-yl]methyl 2-chloropyridine-3-carboxylate: Features a thiazole ring instead of an oxazole ring.
Uniqueness
The unique combination of furan, oxazole, and chloropyridine rings in [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate provides a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4/c15-13-10(3-1-5-16-13)14(18)20-8-9-7-12(21-17-9)11-4-2-6-19-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZFBXVYBILZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2564759.png)

![3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2564762.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2564765.png)
![(2,5-Dichlorothiophen-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564766.png)

![3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2564768.png)



![5-(4-Acetylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2564776.png)
![3-methoxy-1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2564778.png)
